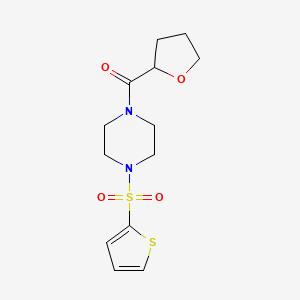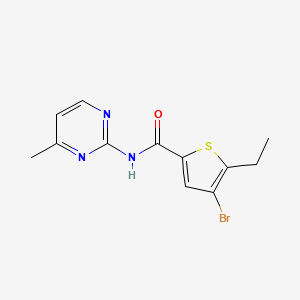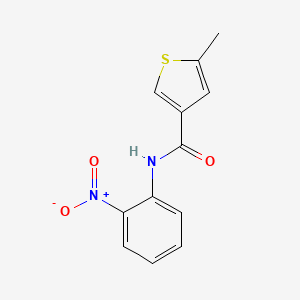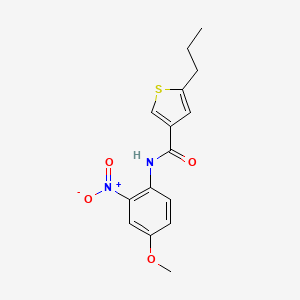![molecular formula C21H24N2O4S B4179731 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide
Vue d'ensemble
Description
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, such as inflammation, pain, and cancer. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in different systems, including the nervous system, immune system, and cardiovascular system.
Mécanisme D'action
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it opens the channel and allows the influx of Ca2+ and Na+ ions, leading to the activation of downstream signaling pathways. N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide binds to the P2X7 receptor and prevents ATP from binding, thereby inhibiting the downstream signaling pathways. The inhibition of P2X7 receptor signaling by N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce inflammation, apoptosis, and oxidative stress in various systems.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide depend on the system being studied. In the nervous system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function. In the immune system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells. In the cardiovascular system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its high selectivity for the P2X7 receptor, its ability to inhibit downstream signaling pathways, and its well-established synthesis method. The limitations of using N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its low solubility in water, its potential off-target effects, and its limited availability.
Orientations Futures
For the research on N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide include the investigation of its potential therapeutic applications in various diseases, the exploration of its interactions with other signaling pathways, the development of more potent and selective P2X7 receptor antagonists, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to investigate the role of P2X7 receptor in different systems. N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has shown promising results in reducing inflammation, apoptosis, and oxidative stress in various diseases, and its potential therapeutic applications warrant further investigation.
Applications De Recherche Scientifique
N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been used in various scientific research studies to investigate the role of P2X7 receptor in different systems. In the nervous system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function in animal models of neuroinflammation and neurodegenerative diseases (Monif et al., 2010; Di Virgilio et al., 2017). In the immune system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells, thereby suppressing the development of autoimmune diseases and allograft rejection (Gu et al., 2010; Chen et al., 2012). In the cardiovascular system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function (Stokes et al., 2010; Zhang et al., 2017).
Propriétés
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-20(19-2-1-7-27-19)22-17-3-5-18(6-4-17)28(25,26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16,23H,8-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRMZTWCZRHRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(Adamantan-1-YL)sulfamoyl]phenyl}furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4179698.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![5-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4179710.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)

![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)
